molecular formula C17H17ClN2O4 B5909996 N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5909996
M. Wt: 348.8 g/mol
InChI Key: FWSHRRLPYUHXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMI is a member of the family of benzimidazole compounds and has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is believed to act through multiple pathways. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the JAK/STAT pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have potential applications in cancer therapy. In addition, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the replication of viruses such as HIV-1 and HCV, which may have potential applications in antiviral therapy.

Advantages and Limitations for Lab Experiments

N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, there are also limitations to using N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. In addition, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide may have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of research could be to study the in vivo toxicity and pharmacokinetics of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, which would be necessary for its potential application in clinical settings. Another area of research could be to explore the potential of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be done to explore the potential of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide as an antiviral agent for viruses such as HIV-1 and HCV.

Synthesis Methods

N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized by reacting 3,4-dimethoxybenzoic acid with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a primary amine such as 2-aminoethanol to form the final product, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. The synthesis method has been optimized to yield high purity and high yield of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide.

Scientific Research Applications

N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-10-4-6-12(13(18)8-10)17(21)24-20-16(19)11-5-7-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSHRRLPYUHXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide

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